molecular formula C9H12BrN B108591 2-(4-Bromophenyl)propan-2-amine CAS No. 17797-12-5

2-(4-Bromophenyl)propan-2-amine

Cat. No. B108591
CAS RN: 17797-12-5
M. Wt: 214.1 g/mol
InChI Key: IQKKTIWXHJDLFL-UHFFFAOYSA-N
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Description

The compound 2-(4-Bromophenyl)propan-2-amine is a brominated aromatic amine that has been the subject of various studies due to its potential applications in medicinal chemistry and as a precursor for other chemical compounds. The presence of the bromine atom on the phenyl ring makes it a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are structurally related to 2-(4-Bromophenyl)propan-2-amine, has been achieved through biotransamination and kinetic resolution using enzymes such as transaminases and Candida antarctica lipase type B. These methods provide high selectivity and enantiomeric excess, demonstrating the potential for enzymatic strategies in the synthesis of brominated aromatic amines .

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, has been elucidated through crystallography. These studies reveal details about the hydrogen bonding patterns and the planarity of the molecular adducts formed with other compounds, which can influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

2-(4-Bromophenyl)propan-2-amine and its derivatives exhibit a range of reactivities. For instance, o-Bromo(propa-1,2-dien-1-yl)arenes, which share the bromophenyl motif, participate in domino reactions under palladium catalysis to form enamines and indoles, showcasing the potential for complex transformations . Additionally, tris(4-bromophenyl)amine has been used as an electron transfer mediator for the indirect oxidation of amines, indicating the role of brominated aryl amines in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)propan-2-amine derivatives are influenced by the presence of the bromine atom, which can engage in various non-covalent interactions such as hydrogen bonding and halogen bonding. These interactions are critical in the formation of molecular cocrystals and salts, as observed in the structures of related compounds . The bromine atom also affects the lipophilicity and electronic properties of the molecule, which can be leveraged in the design of pharmaceutical agents .

Scientific Research Applications

Synthesis of Enantioenriched Amines

2-(4-Bromophenyl)propan-2-amine is utilized in the stereoselective synthesis of enantioenriched amines. For instance, a study by Ángela Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing these amines, which are valuable precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

Synthesis of Benzimidazoles

Research by A. Lygin and A. Meijere (2009) demonstrates the reaction of o-Bromophenyl isocyanide, a related compound, with primary amines under catalysis to produce 1-substituted benzimidazoles. This process highlights the chemical versatility and reactivity of bromophenyl compounds in synthesizing heterocyclic structures (Lygin & Meijere, 2009).

Synthesis of Thiazole Derivatives

A 2019 study by AfraQuasar A. Nadaf et al. reported the synthesis of thiazole derivatives, including 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine. These compounds have potential applications in molecular structure analysis and hydrogen bonding studies (Nadaf, Kendur, Mantur, Najare, Garbhagudi, Gaonkar, & Khazi, 2019).

Applications in Corrosion Inhibition

A study in 2016 by S. Kaya et al. investigated the use of 2-amino-4-(4-bromophenyl)-thiazole derivatives as corrosion inhibitors for iron. This research highlights the potential industrial application of bromophenyl compounds in protecting metal surfaces from corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Electrochemical Studies

A 1989 study by D. Pletcher and G. D. Zappi explored the role of bromophenyl amines, such as tris(4-bromophenyl)amine, in the electrochemical oxidation of amines. This research contributes to the understanding of the electrochemical behaviors of brominated aryl amines (Pletcher & Zappi, 1989).

Safety And Hazards

The safety information for 2-(4-Bromophenyl)propan-2-amine hydrochloride includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKKTIWXHJDLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629746
Record name 2-(4-Bromophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)propan-2-amine

CAS RN

17797-12-5
Record name 2-(4-Bromophenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Imaizumi, A Kobayashi, S Otsubo, M Komai… - Bioorganic & Medicinal …, 2019 - Elsevier
A structural class of 2-aminobenzoxazole derivatives possessing biphenyltetrazole was discovered to be potent human ChemR23 inhibitors. We initially tried to improve the potency of …
Number of citations: 6 www.sciencedirect.com

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